molecular formula C30H28N2O3 B4931602 1-(diphenylacetyl)-4-[(2-naphthyloxy)acetyl]piperazine

1-(diphenylacetyl)-4-[(2-naphthyloxy)acetyl]piperazine

Cat. No. B4931602
M. Wt: 464.6 g/mol
InChI Key: MKPLWDFWJKCWQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(diphenylacetyl)-4-[(2-naphthyloxy)acetyl]piperazine, also known as DN-1417, is a novel compound that has gained attention in recent years due to its potential therapeutic applications. DN-1417 belongs to the class of piperazine compounds and has been found to exhibit promising biological activities, including antitumor, antiviral, and antimicrobial properties.

Mechanism of Action

The mechanism of action of 1-(diphenylacetyl)-4-[(2-naphthyloxy)acetyl]piperazine is not fully understood. However, studies have suggested that 1-(diphenylacetyl)-4-[(2-naphthyloxy)acetyl]piperazine may exert its antitumor activity by inducing apoptosis (programmed cell death) in cancer cells. 1-(diphenylacetyl)-4-[(2-naphthyloxy)acetyl]piperazine has also been found to inhibit the growth of cancer cells by disrupting the cell cycle and blocking the formation of new blood vessels (angiogenesis) that are necessary for tumor growth. Additionally, 1-(diphenylacetyl)-4-[(2-naphthyloxy)acetyl]piperazine has been shown to inhibit viral replication by interfering with viral entry and assembly.
Biochemical and Physiological Effects
1-(diphenylacetyl)-4-[(2-naphthyloxy)acetyl]piperazine has been found to exhibit a range of biochemical and physiological effects. In addition to its antitumor, antiviral, and antimicrobial properties, 1-(diphenylacetyl)-4-[(2-naphthyloxy)acetyl]piperazine has been found to possess anti-inflammatory activity and has been shown to reduce the production of pro-inflammatory cytokines. 1-(diphenylacetyl)-4-[(2-naphthyloxy)acetyl]piperazine has also been found to enhance the immune response by increasing the production of natural killer cells and T-cells.

Advantages and Limitations for Lab Experiments

1-(diphenylacetyl)-4-[(2-naphthyloxy)acetyl]piperazine has several advantages for use in laboratory experiments. It is a relatively stable compound that can be easily synthesized using standard laboratory techniques. 1-(diphenylacetyl)-4-[(2-naphthyloxy)acetyl]piperazine has also been found to exhibit potent biological activity at low concentrations, making it an attractive candidate for further research. However, 1-(diphenylacetyl)-4-[(2-naphthyloxy)acetyl]piperazine has some limitations in laboratory experiments, including its relatively short half-life and limited solubility in aqueous solutions.

Future Directions

There are several potential future directions for research on 1-(diphenylacetyl)-4-[(2-naphthyloxy)acetyl]piperazine. One area of interest is the development of 1-(diphenylacetyl)-4-[(2-naphthyloxy)acetyl]piperazine as a potential therapeutic agent for cancer treatment. Further studies are needed to determine the optimal dosage and administration schedule for 1-(diphenylacetyl)-4-[(2-naphthyloxy)acetyl]piperazine and to assess its efficacy in preclinical and clinical trials. Another area of interest is the potential use of 1-(diphenylacetyl)-4-[(2-naphthyloxy)acetyl]piperazine as an antiviral and antimicrobial agent. Further studies are needed to determine the mechanism of action of 1-(diphenylacetyl)-4-[(2-naphthyloxy)acetyl]piperazine against viral and bacterial pathogens and to assess its efficacy in animal models and clinical trials. Additionally, studies are needed to further investigate the anti-inflammatory and immune-enhancing properties of 1-(diphenylacetyl)-4-[(2-naphthyloxy)acetyl]piperazine and to explore its potential use in the treatment of autoimmune diseases.

Synthesis Methods

1-(diphenylacetyl)-4-[(2-naphthyloxy)acetyl]piperazine is synthesized through a multi-step process that involves the reaction of diphenylacetyl chloride with 2-naphthol to form diphenylacetyl-2-naphthol. The resulting compound is then reacted with piperazine in the presence of acetic anhydride to obtain 1-(diphenylacetyl)-4-[(2-naphthyloxy)acetyl]piperazine. The synthesis of 1-(diphenylacetyl)-4-[(2-naphthyloxy)acetyl]piperazine is a relatively straightforward process and can be carried out using standard laboratory techniques.

Scientific Research Applications

1-(diphenylacetyl)-4-[(2-naphthyloxy)acetyl]piperazine has been studied extensively for its potential therapeutic applications. Research has shown that 1-(diphenylacetyl)-4-[(2-naphthyloxy)acetyl]piperazine exhibits potent antitumor activity against a variety of cancer cell lines, including breast, prostate, and lung cancer. 1-(diphenylacetyl)-4-[(2-naphthyloxy)acetyl]piperazine has also been found to possess antiviral activity against the influenza virus and antimicrobial activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).

properties

IUPAC Name

1-[4-(2-naphthalen-2-yloxyacetyl)piperazin-1-yl]-2,2-diphenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H28N2O3/c33-28(22-35-27-16-15-23-9-7-8-14-26(23)21-27)31-17-19-32(20-18-31)30(34)29(24-10-3-1-4-11-24)25-12-5-2-6-13-25/h1-16,21,29H,17-20,22H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKPLWDFWJKCWQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)COC2=CC3=CC=CC=C3C=C2)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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